Cas no 418759-58-7 (1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone)
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone
- AK149773
- AX8287000
- 2'-Nitro-4'-hydroxy-5'-methoxyacetophenone
- 1-(4-hydroxy-5-methoxy-2-nitrophenyl)ethan-1-one
- A913394
- AKOS022189362
- O-hydroxy-6-nitrovanillone
- SCHEMBL9908176
- O10292
- DS-9182
- 418759-58-7
- MFCD27996347
- CS-0186256
-
- MDL: MFCD27996347
- Inchi: 1S/C9H9NO5/c1-5(11)6-3-9(15-2)8(12)4-7(6)10(13)14/h3-4,12H,1-2H3
- InChI Key: GZOJFKIFPFUTFG-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC(=C(C(C)=O)C=1)[N+](=O)[O-])O
Computed Properties
- Exact Mass: 211.048
- Monoisotopic Mass: 211.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 92.4
- XLogP3: 1.1
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone Security Information
- Hazard Statement: H302
- Storage Condition:Sealed in dry,2-8°C
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H852955-10mg |
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone |
418759-58-7 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H852955-50mg |
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone |
418759-58-7 | 50mg |
$ 185.00 | 2022-06-04 | ||
| TRC | H852955-100mg |
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone |
418759-58-7 | 100mg |
$ 295.00 | 2022-06-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EN260-100mg |
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone |
418759-58-7 | 97% | 100mg |
898CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EN260-250mg |
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone |
418759-58-7 | 97% | 250mg |
1969CNY | 2021-05-08 | |
| eNovation Chemicals LLC | D750119-100mg |
1-(4-Hydroxy-5-Methoxy-2-nitrophenyl)ethanone |
418759-58-7 | 97% | 100mg |
$85 | 2024-06-06 | |
| eNovation Chemicals LLC | D750119-250mg |
1-(4-Hydroxy-5-Methoxy-2-nitrophenyl)ethanone |
418759-58-7 | 97% | 250mg |
$100 | 2024-06-06 | |
| eNovation Chemicals LLC | D750119-1g |
1-(4-Hydroxy-5-Methoxy-2-nitrophenyl)ethanone |
418759-58-7 | 97% | 1g |
$180 | 2024-06-06 | |
| Chemenu | CM109281-1g |
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone |
418759-58-7 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM109281-5g |
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone |
418759-58-7 | 95% | 5g |
$*** | 2023-05-30 |
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone Suppliers
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone (CAS No. 418759-58-7): An Overview
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone (CAS No. 418759-58-7) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-hydroxy-5-methoxy-2-nitroacetophenone, is characterized by its unique structural features, which include a hydroxyl group, a methoxy group, and a nitro group attached to an aromatic ring, along with an acetyl group. These functional groups contribute to the compound's diverse chemical reactivity and potential biological activities.
The synthesis of 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone typically involves multi-step processes, including nitration, methylation, and acetylation reactions. The precise control of reaction conditions, such as temperature, pressure, and catalysts, is crucial for achieving high yields and purity of the final product. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods, reducing the use of hazardous reagents and minimizing waste generation.
In terms of its physical properties, 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone is a solid at room temperature with a melting point ranging from 130 to 132°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for various applications in both laboratory research and industrial processes.
The biological activities of 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone have been extensively studied in recent years. One of the most notable areas of research is its potential as an anti-inflammatory agent. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. This anti-inflammatory effect is attributed to its ability to modulate key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway.
Beyond its anti-inflammatory properties, 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone has also demonstrated promising antitumor activities. Research has indicated that this compound can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways. Additionally, it has been shown to inhibit angiogenesis, a critical process for tumor growth and metastasis. These findings suggest that 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone may have potential applications in cancer therapy.
In the realm of neuropharmacology, studies have explored the neuroprotective effects of 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone. Preclinical research has demonstrated that this compound can reduce oxidative stress and neuroinflammation in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The mechanism behind these neuroprotective effects is thought to involve the scavenging of reactive oxygen species (ROS) and the inhibition of microglial activation.
The safety profile of 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone has been evaluated through various toxicological studies. In vitro assays have shown that this compound exhibits low cytotoxicity towards normal human cells at therapeutic concentrations. However, it is important to note that further in vivo studies are necessary to fully assess its safety and efficacy in humans.
In conclusion, 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone (CAS No. 418759-58-7) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, highlighting its significance in the field of drug discovery.
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